N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-methoxyphenyl group, a phenylpyridazinyl group, and a sulfanylacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-17-9-7-14(20)11-16(17)21-18(24)12-26-19-10-8-15(22-23-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDOBEHKNQAWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved through chlorination and methoxylation of a suitable phenyl precursor.
Synthesis of the 6-phenylpyridazin-3-yl intermediate: This step involves the construction of the pyridazine ring, often through cyclization reactions.
Coupling of intermediates: The two intermediates are then coupled using a sulfanylacetamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide has garnered attention for its potential antitumor and antibacterial properties.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit the proliferation of tumor cells while showing moderate toxicity to normal cells. This dual activity underscores the need for further exploration into its selective targeting mechanisms.
Case Study: A study evaluated the compound's effects on human lung fibroblast cells (MRC-5) and several cancer cell lines. The results indicated a promising therapeutic index, suggesting potential for development as an anticancer agent .
Antibacterial Activity
Preliminary findings suggest that this compound is effective against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure–Activity Relationship (SAR)
The compound's structure allows for modifications that can enhance its biological activity. Research into derivatives has shown that alterations to the methoxy and pyridazine groups can selectively increase potency against specific cancer types while minimizing toxicity to normal cells. This information is crucial for optimizing drug design and improving therapeutic outcomes .
Material Science Applications
Beyond biological applications, this compound serves as a valuable building block in synthetic chemistry. Its complex structure facilitates the synthesis of more intricate molecules, potentially leading to the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide analogs: Compounds with similar structures but different substituents.
Other acetamides: Compounds with different aromatic or heterocyclic groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is a synthetic organic compound classified as an acetamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and materials science. Its unique structure, characterized by a chloro-methoxyphenyl group, a phenylpyridazinyl moiety, and a sulfanylacetamide linkage, suggests various avenues for biological interaction and therapeutic application.
Chemical Characteristics
The molecular formula of this compound is with a molecular weight of approximately 344.86 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 344.86 g/mol |
| Molecular Formula | C₁₈H₁₇ClN₂O₂S |
| LogP | 4.4186 |
| Polar Surface Area | 56.961 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The synthesis typically involves multi-step organic reactions, including the formation of intermediates through chlorination, methoxylation, and cyclization reactions followed by coupling under specific conditions.
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The interactions with biological molecules are crucial for understanding its pharmacological potential.
Antimicrobial Activity
Studies have shown that compounds similar to this compound demonstrate significant antibacterial effects against Gram-positive pathogens. For instance, derivatives of pyridazine compounds have been reported to inhibit bacterial sortases, which are essential for the virulence of certain bacteria . The compound's structure suggests it may similarly interact with bacterial enzymes.
Case Studies and Research Findings
- Antifungal Activity : In a study focusing on related compounds, it was found that pyridazine derivatives exhibited antifungal properties against various strains of fungi. The mechanism involved disruption of fungal cell wall synthesis .
- Inhibition Studies : A comparative analysis indicated that related compounds had IC50 values in the micromolar range against specific bacterial strains. For instance, certain flavonoids showed IC50 values ranging from 37 μM to 67 μM against Staphylococcus aureus sortase A .
- Molecular Dynamics Simulations : These studies have provided insights into the binding affinities of similar compounds to their target enzymes, suggesting that structural modifications can significantly affect biological activity and selectivity .
Summary of Biological Activities
| Activity Type | Related Findings |
|---|---|
| Antimicrobial | Potential inhibition of bacterial sortases |
| Antifungal | Disruption of fungal cell wall synthesis |
| Inhibition Studies | IC50 values ranging from 37 μM to 67 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
